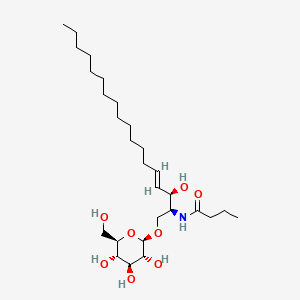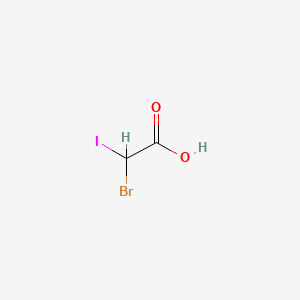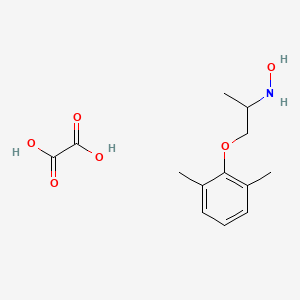
beta-D-Glucosyl c4-ceramide
Vue d'ensemble
Description
Beta-D-Glucosyl c4-ceramide, also known as Glucosylceramide, is a type of sphingolipid found in mammalian cells . It plays a unique and often ambiguous role in these cells . The activation of glucosylceramide synthase, the enzyme that places a glucosyl moiety onto ceramide, is the first pathway-committed step to the production of more complex glycosphingolipids such as lactosylceramide and gangliosides .
Synthesis Analysis
The synthesis of ceramide and glucosyl ceramide derivatives involves an acyl migration-dependent method . In this process, the desired fatty acyl moiety acts both as a protecting and migrating group . The removal of the tetrachlorophthalimido (TCP) group with ethylenediamine as a mild base at room temperature results in subsequent intramolecular fatty acyl group migration from –O to –N, on sphingosine or per acetylated glucosyl sphingosine to yield the desired N-acylated products .Molecular Structure Analysis
The molecular formula of Beta-D-Glucosyl c4-ceramide is C28H53NO8 . It is a subtype of sphingolipids, which are characterized by the presence of a sphingoid base in their structure .Applications De Recherche Scientifique
Metabolic Utilization in Human Skin Fibroblasts
Beta-D-Glucosyl c4-ceramide (glucocerebroside) has been studied for its metabolic utilization in human skin fibroblasts, especially in relation to glucosylceramidotic conditions. Research found that normal cells preferentially use exogenous glucosylceramide for phospholipid biosynthesis, impacting the fatty acid and sphingosine components of various phospholipids. This contrasts with glucosylceramidotic cells, which utilize it more for the synthesis of lactosylceramide and other glycosphingolipids (Barton & Rosenberg, 1975).
Novel Sulfated Glycosphingolipid in Rat Kidney
A unique sulfated glycosphingolipid containing a sulfated glucosyl residue was identified in rat kidneys. This finding contributes to understanding the complex structures of glycolipids and their biological functions in mammals (Iida et al., 1989).
Role in Gaucher's Disease Diagnosis
Beta-D-Glucosyl c4-ceramide plays a crucial role in the enzymic diagnosis of Gaucher's disease. A method utilizing glucosyl ceramide labeled with tritium was developed for assaying glucosyl ceramide beta-glucosidase, aiding in the diagnosis of this disease (Harzer, 1980).
Synthesis of Fluorescent Derivative for Glucocerebrosidase Activity Determination
The synthesis of a fluorescent derivative of glucosyl ceramide has been developed to measure glucocerebrosidase activity more effectively. This advancement aids in the specific and reliable diagnosis of Gaucher disease (Dinur et al., 1984).
Ceramide Glucosyltransferases in Various Organisms
Research into ceramide glucosyltransferases across different organisms, including plants, fungi, and animals, highlights the diverse roles cerebrosides play in cellular functions. The study of these enzymes provides insights into the physiological functions of glucosyl ceramides in various life forms (Leipelt et al., 2000).
Impact on Epidermal Proliferation
Beta-D-Glucosyl c4-ceramide has been observed to stimulate epidermal proliferation in murine models. Altering its levels in the skin influences cellular processes related to growth and differentiation, offering potential applications in dermatological research (Marsh et al., 1995).
Safety And Hazards
Orientations Futures
Research is being carried out to understand the diverse role and mechanism of ceramide in the pathogenesis of type 1 and type 2 diabetes and its complications . A better understanding of this area will increase our understanding of the contribution of ceramide to the pathogenesis of diabetes, and further help in identifying potential therapeutic targets for the management of diabetes mellitus and its complications .
Propriétés
IUPAC Name |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NO8/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22(31)21(29-24(32)17-4-2)20-36-28-27(35)26(34)25(33)23(19-30)37-28/h16,18,21-23,25-28,30-31,33-35H,3-15,17,19-20H2,1-2H3,(H,29,32)/b18-16+/t21-,22+,23+,25+,26-,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSVGCPKEFVFBTE-HAJHVBEFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)NC(=O)CCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53NO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747856 | |
| Record name | N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
beta-D-Glucosyl c4-ceramide | |
CAS RN |
111956-45-7 | |
| Record name | N-[(2S,3R,4E)-1-(beta-D-Glucopyranosyloxy)-3-hydroxyoctadec-4-en-2-yl]butanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90747856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













